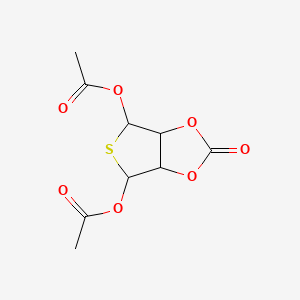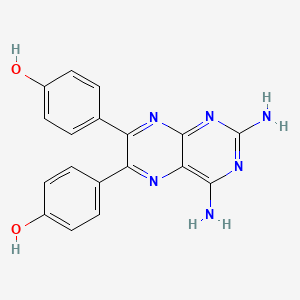
4-(2,4-Diamino-7-(4-hydroxyphenyl)pteridin-6-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M7ZN3T2AAX is a synthetic chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M7ZN3T2AAX involves a multi-step process that includes the following key steps:
Initial Reactants: The synthesis begins with the reaction of compound A with compound B under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate product is then subjected to further reactions with compound C, using a catalyst to facilitate the reaction.
Final Product: The final step involves purification and crystallization to obtain pure M7ZN3T2AAX.
Industrial Production Methods
In an industrial setting, the production of M7ZN3T2AAX is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
M7ZN3T2AAX undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of M7ZN3T2AAX.
Scientific Research Applications
M7ZN3T2AAX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of M7ZN3T2AAX involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
M7ZN3T2AAX is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Compound X: Shares some structural similarities but differs in reactivity and stability.
Compound Y: Has similar applications but distinct chemical properties.
Compound Z: Used in similar research fields but with different mechanisms of action.
M7ZN3T2AAX stands out due to its unique combination of stability, reactivity, and versatility in various scientific applications.
Properties
CAS No. |
6967-77-7 |
|---|---|
Molecular Formula |
C18H14N6O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[2,4-diamino-7-(4-hydroxyphenyl)pteridin-6-yl]phenol |
InChI |
InChI=1S/C18H14N6O2/c19-16-15-17(24-18(20)23-16)22-14(10-3-7-12(26)8-4-10)13(21-15)9-1-5-11(25)6-2-9/h1-8,25-26H,(H4,19,20,22,23,24) |
InChI Key |
OQWMHOAPOCKKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


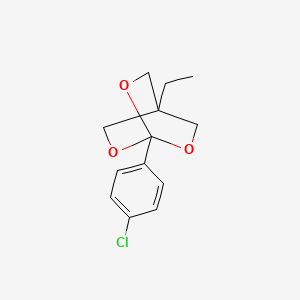
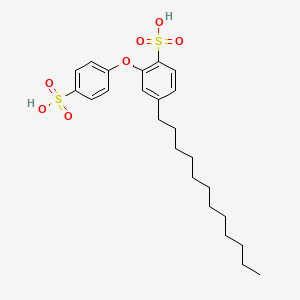
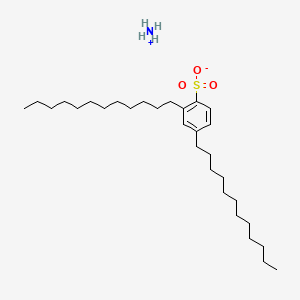
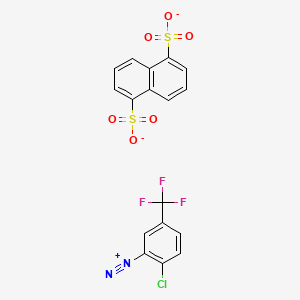



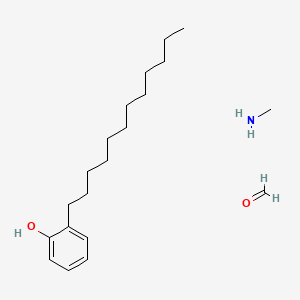
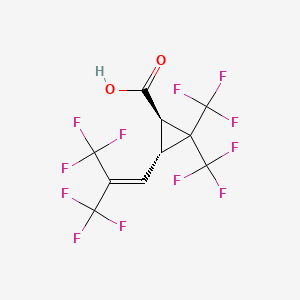
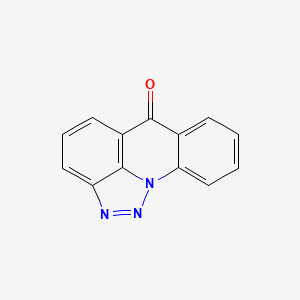
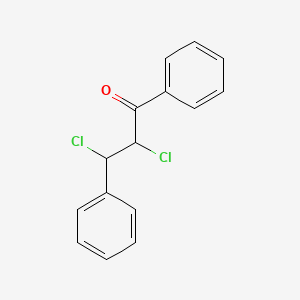
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
